molecular formula C8H7NO3S B15341026 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione

4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione

Katalognummer: B15341026
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: KJPCHEODOQNHGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione: is a chemical compound belonging to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen, nitrogen, and a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methylthiophene-2-carboxylic acid with an appropriate amine in the presence of a dehydrating agent to form the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted oxazolidinones.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: Research has indicated that 4-(3-Methyl-2-thienyl)oxazolidinone derivatives may have therapeutic potential in treating diseases such as cancer and inflammatory conditions. Its mechanism of action involves the inhibition of specific enzymes or pathways involved in disease progression.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism by which 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

  • Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.

  • Oxazolidinones: Other oxazolidinone derivatives with different substituents may have varying degrees of biological activity and chemical reactivity.

Uniqueness: 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Eigenschaften

Molekularformel

C8H7NO3S

Molekulargewicht

197.21 g/mol

IUPAC-Name

4-(3-methylthiophen-2-yl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H7NO3S/c1-4-2-3-13-6(4)5-7(10)12-8(11)9-5/h2-3,5H,1H3,(H,9,11)

InChI-Schlüssel

KJPCHEODOQNHGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)C2C(=O)OC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.